molecular formula C29H25N7O2 B12127254 2-Amino-1-m-tolyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-amide

2-Amino-1-m-tolyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-amide

Cat. No.: B12127254
M. Wt: 503.6 g/mol
InChI Key: OKAYTTQWQZDENI-UHFFFAOYSA-N
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Description

2-Amino-1-m-tolyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-amide: (phew, that’s a mouthful!) belongs to the pyrrolo[2,3-b]quinoxaline family. These compounds are known for their diverse biological activities, including antioxidant, anticancer, and antibacterial properties .

Preparation Methods

Synthetic Routes: The synthesis of this compound typically involves the following steps:

    Construction of the Pyrrolo[2,3-b]quinoxaline Core: This core structure is often assembled from halogen-containing quinoxaline derivatives using palladium-catalyzed reactions.

    Functionalization: The amino and carboxylic acid functionalities are introduced through appropriate synthetic routes.

Industrial Production: While industrial-scale production methods may vary, the synthetic routes mentioned above serve as a foundation for large-scale manufacturing.

Chemical Reactions Analysis

Reactivity:

    Oxidation and Reduction: These compounds can undergo redox reactions, making them versatile in synthetic chemistry.

    Substitution Reactions: Substituents on the aromatic rings can be modified through substitution reactions.

Common Reagents and Conditions:

    Palladium Catalysts: Used for C-C bond formation.

    Hydrazine: Employed in the synthesis of pyrrolo[2,3-b]quinoxalines.

    Aryl and Vinyl Halides: React with quinoxaline derivatives to introduce functional groups.

Major Products: The major products depend on the specific synthetic pathway and substituents. Variations in substituents lead to diverse derivatives with distinct properties.

Scientific Research Applications

Chemistry:

    Building Blocks: These compounds serve as building blocks for drug discovery and materials science.

    Biological Probes: Used to study cellular processes.

Biology and Medicine:

    Anticancer Agents: Some pyrrolo[2,3-b]quinoxalines exhibit promising anticancer activity.

    Antibiotics: Certain derivatives possess antibacterial properties.

Industry:

    Pharmaceuticals: Potential drug candidates.

    Materials Science: Used in the design of functional materials.

Mechanism of Action

The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s worth noting that pyrrolo[2,3-b]quinoxalines share structural similarities with other heterocyclic compounds. Their uniqueness lies in their specific substitution patterns and functional groups.

Properties

Molecular Formula

C29H25N7O2

Molecular Weight

503.6 g/mol

IUPAC Name

2-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(3-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C29H25N7O2/c1-17-10-9-13-20(16-17)35-26(30)23(25-27(35)32-22-15-8-7-14-21(22)31-25)28(37)33-24-18(2)34(3)36(29(24)38)19-11-5-4-6-12-19/h4-16H,30H2,1-3H3,(H,33,37)

InChI Key

OKAYTTQWQZDENI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)N

Origin of Product

United States

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